9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
CAS No.:
Cat. No.: VC10073613
Molecular Formula: C22H20N8
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N8 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
| Standard InChI | InChI=1S/C22H20N8/c1-2-10-19-17(8-1)26-22-29-15-28(13-16-7-3-5-11-23-16)14-25-21(29)27-20(30(19)22)18-9-4-6-12-24-18/h1-12,20H,13-15H2,(H,25,27) |
| Standard InChI Key | TXYKFICQMJMONQ-UHFFFAOYSA-N |
| SMILES | C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CC=N5)C6=CC=CC=N6 |
| Canonical SMILES | C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CC=N5)C6=CC=CC=N6 |
Introduction
Synthesis
The synthesis of complex organic molecules like 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multi-step organic reactions. These may include:
-
Cyclization Reactions: Forming the tetracyclic core often requires careful control of reaction conditions to achieve the desired ring structure.
-
Functional Group Transformations: Introduction of pyridine or other aromatic rings may involve cross-coupling reactions or nucleophilic substitutions.
Biological Activity
Compounds with similar structures to 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene often exhibit significant biological activities. These can include:
-
Antiviral Properties: Some related compounds have shown potential as antiviral agents, such as those targeting SARS-CoV-2 .
-
Antiparasitic Activity: Compounds with similar heterocyclic cores have been explored for their antiparasitic properties, including macrofilaricides .
Related Compounds
Several compounds share structural features with the target molecule, highlighting the diversity within this chemical class:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-methoxyphenyl)-4-(3-pyridylmethyl)piperazine | Piperazine ring with methoxyphenyl and pyridyl groups | Known for stimulant effects |
| 4-(2-(4-(pyridin-2-yl)methoxy)phenyl)diazenyl)benzoic acid | Diazenyl linkage with similar aromatic components | Potential for forming complex networks |
| N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine | Heterocyclic derivative with similar phenolic structure | Exhibits notable biological activity |
Research Findings
While specific research findings on 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene are not available, studies on related compounds suggest potential applications in medicinal chemistry. These include interactions with biological macromolecules and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume